molecular formula C20H24N2O4 B10976487 N,N'-bis(2-methoxy-5-methylphenyl)butanediamide

N,N'-bis(2-methoxy-5-methylphenyl)butanediamide

Cat. No.: B10976487
M. Wt: 356.4 g/mol
InChI Key: YQDXNXOBCVKPMY-UHFFFAOYSA-N
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Description

N,N’-bis(2-methoxy-5-methylphenyl)butanediamide is an organic compound with the molecular formula C20H24N2O4 It is known for its unique chemical structure, which includes two methoxy and two methyl groups attached to phenyl rings, connected by a butanediamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-methoxy-5-methylphenyl)butanediamide typically involves the reaction of 2-methoxy-5-methylphenylamine with butanediamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(2-methoxy-5-methylphenyl)butanediamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-methoxy-5-methylphenyl)butanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.

    Substitution: The methoxy and methyl groups on the phenyl rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

N,N’-bis(2-methoxy-5-methylphenyl)butanediamide has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N,N’-bis(2-methoxy-5-methylphenyl)butanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that may include binding to active sites, altering enzyme activity, or modulating receptor function. The exact mechanism depends on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2-methoxyphenyl)butanediamide
  • N,N’-bis(2-methylphenyl)butanediamide
  • N,N’-bis(2-methoxy-5-methylphenyl)ethanediamide

Uniqueness

N,N’-bis(2-methoxy-5-methylphenyl)butanediamide is unique due to the presence of both methoxy and methyl groups on the phenyl rings, which can influence its reactivity and interactions. This structural feature distinguishes it from other similar compounds and may confer specific properties that are valuable in research and industrial applications.

Properties

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

N,N'-bis(2-methoxy-5-methylphenyl)butanediamide

InChI

InChI=1S/C20H24N2O4/c1-13-5-7-17(25-3)15(11-13)21-19(23)9-10-20(24)22-16-12-14(2)6-8-18(16)26-4/h5-8,11-12H,9-10H2,1-4H3,(H,21,23)(H,22,24)

InChI Key

YQDXNXOBCVKPMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CCC(=O)NC2=C(C=CC(=C2)C)OC

Origin of Product

United States

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